1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene
Description
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Properties
IUPAC Name |
1-bromo-5-(bromomethyl)-3-chloro-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2Cl/c1-5-7(10)2-6(4-9)3-8(5)11/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVHVODNOIJRCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)CBr)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene
Introduction
In the intricate field of organic synthesis, particularly within drug discovery and materials science, the utility of a molecule is often defined by its structural nuances and predictable reactivity. 1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene is a polysubstituted aromatic hydrocarbon that exemplifies the strategic design of a bifunctional building block. Its architecture, featuring two distinct carbon-bromine bonds of differing chemical reactivity, presents a powerful tool for chemists. This guide offers an in-depth analysis of the chemical properties, reactivity, and synthetic utility of this compound, providing researchers and drug development professionals with the foundational knowledge required for its effective application.
Section 1: Chemical Identity and Physicochemical Properties
Precise identification is the cornerstone of chemical synthesis and analysis. 1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene is a structurally specific isomer whose properties are dictated by the unique arrangement of its substituents on the toluene core. While this specific compound is a specialized reagent with limited publicly available experimental data, its properties can be reliably predicted based on established chemical principles and data from analogous structures.[1]
Table 1: Chemical Identifiers [2]
| Identifier | Value |
|---|---|
| IUPAC Name | 1-bromo-5-(bromomethyl)-3-chloro-2-methylbenzene |
| Molecular Formula | C₈H₇Br₂Cl |
| Molecular Weight | 295.40 g/mol |
| Monoisotopic Mass | 293.86 g/mol [2] |
| Canonical SMILES | CC1=C(C=C(C=C1Br)CBr)Cl[2] |
| InChI | InChI=1S/C8H7Br2Cl/c1-5-7(10)2-6(4-9)3-8(5)11/h2-3H,4H2,1H3[2] |
| InChIKey | NPVHVODNOIJRCY-UHFFFAOYSA-N[2] |
| CAS Number | 2091468-76-5[3] |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
|---|---|---|
| Appearance | White to off-white solid | Inferred from similar compounds[4] |
| XlogP | 4.2 | PubChemLite[2] |
| Boiling Point | ~300-350 °C at 760 mmHg | Estimated |
| Melting Point | ~50-60 °C | Estimated based on analogs[4] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Standard for similar organohalides |
Section 2: Core Reactivity Analysis: A Tale of Two Bromides
The synthetic value of 1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene lies in the differential reactivity of its two bromine substituents. This bifunctionality allows for selective, stepwise reactions, making it a prime candidate for constructing complex molecular architectures.[4][5][6]
The Highly Reactive Benzylic Bromide
The bromomethyl group (-CH₂Br) is a benzylic bromide. The C-Br bond at this position is significantly more labile than its aryl bromide counterpart. This heightened reactivity is due to the ability of the adjacent benzene ring to stabilize the transition state of both Sₙ1 and Sₙ2 nucleophilic substitution reactions.
-
Causality: In an Sₙ1 mechanism, the formation of a transient benzylic carbocation is stabilized by resonance across the aromatic ring. In an Sₙ2 mechanism, the π-system of the ring lowers the energy of the transition state.
-
Synthetic Implications: This site is the primary target for a wide range of nucleophiles such as amines, alcohols, thiols, and carbanions. This allows for the straightforward introduction of the substituted benzyl moiety onto another molecule, a common strategy in medicinal chemistry for exploring structure-activity relationships.[7]
The Less Reactive Aryl Bromide
The bromine atom attached directly to the aromatic ring at the C1 position is an aryl bromide. The C(sp²)-Br bond is strong and significantly less susceptible to classical nucleophilic substitution.
-
Causality: Nucleophilic attack on this carbon is electronically and sterically hindered. The formation of a phenyl cation intermediate is highly energetically unfavorable.
-
Synthetic Implications: The functionalization of this site almost exclusively requires transition-metal catalysis. It is an excellent handle for powerful C-C and C-N bond-forming reactions, including:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids (or esters) to form biaryl structures.[8]
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form arylamines.
-
Heck Coupling: Reaction with alkenes.
-
The inertness of the aryl bromide to the conditions used for substituting the benzylic bromide is the key to the molecule's utility, enabling orthogonal synthetic strategies.[1]
Caption: Differential reactivity of the two bromine sites.
Section 3: Proposed Synthetic Pathway
A logical synthesis of this molecule involves the strategic introduction of substituents onto a pre-existing aromatic core. A plausible route begins with a commercially available substituted aniline, utilizing well-established transformations like the Sandmeyer reaction and free-radical bromination. A similar approach is documented for the synthesis of related isomers.[4]
Workflow: Synthesis from 3-Chloro-2,5-dimethylaniline
-
Step 1: Sandmeyer Reaction (Diazotization & Bromination): The amino group of 3-chloro-2,5-dimethylaniline is converted to a diazonium salt using sodium nitrite and a strong acid (e.g., HBr). Subsequent treatment with a copper(I) bromide catalyst replaces the diazonium group with bromine to yield 1-bromo-5-chloro-2,4-dimethylbenzene.
-
Step 2: Selective Benzylic Bromination: The intermediate from Step 1 possesses two methyl groups. Selective free-radical bromination of the methyl group at the C4 position (which corresponds to the C5 position in the final product nomenclature) is achieved using N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation. The benzylic C-H bonds are weaker than aromatic C-H bonds, allowing for selective reaction at this site.
Caption: Proposed two-step synthesis workflow.
Protocol: Benzylic Bromination of 1-Bromo-5-chloro-2,4-dimethylbenzene
This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-bromo-5-chloro-2,4-dimethylbenzene (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), and a suitable solvent such as carbon tetrachloride (CCl₄).
-
Initiation: Add a catalytic amount of azobisisobutyronitrile (AIBN, ~0.02 eq).
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. The reaction can be monitored by TLC or GC-MS to observe the consumption of the starting material. The reaction mixture will contain solid succinimide as a byproduct.
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.
-
Purification: Combine the filtrates and wash with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a water and brine wash. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Section 4: Analytical Characterization (Hypothetical)
The structure of the final product would be confirmed using standard analytical techniques.
-
¹H NMR: The spectrum would show a characteristic singlet for the benzylic protons (-CH₂Br) around δ 4.5-4.8 ppm. A singlet for the methyl group (-CH₃) would appear further upfield, around δ 2.3-2.5 ppm. The two aromatic protons would appear as distinct singlets or doublets in the aromatic region (δ 7.0-7.5 ppm).
-
¹³C NMR: The spectrum would display 8 distinct carbon signals, including the benzylic carbon around δ 30-35 ppm and the methyl carbon around δ 15-20 ppm.
-
Mass Spectrometry (EI): The mass spectrum would exhibit a complex molecular ion cluster due to the presence of isotopes of bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl), providing definitive confirmation of the elemental composition.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching (aromatic and aliphatic), C=C aromatic ring stretching (~1600 cm⁻¹), and C-Br stretching in the fingerprint region.
Section 5: Safety, Handling, and Storage
Substituted benzyl bromides are potent lachrymators and corrosive agents.[7] Safe handling is paramount to prevent exposure.
-
Hazard Identification: Causes severe skin irritation and serious eye damage.[9][10] May cause respiratory irritation.[11] The compound is moisture-sensitive and may decompose to release hydrogen bromide gas.[12]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid all contact with skin, eyes, and clothing.[9] Use non-sparking tools and prevent the buildup of electrostatic charge.[11] Keep away from incompatible materials such as strong bases, oxidizing agents, alcohols, and amines.[10]
-
Storage: Store in a cool, dry, and well-ventilated area away from heat and ignition sources.[12] The container should be kept tightly closed, preferably under an inert atmosphere (e.g., nitrogen or argon) due to moisture sensitivity.[10]
Section 6: Applications in Research and Drug Development
1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene is not an end-product but a sophisticated intermediate designed for complex synthesis. Its value is in enabling sequential, site-selective chemistry.
-
Scaffold Elaboration: A researcher can first use the reactive benzylic bromide to attach the molecule to a core structure via a stable ether, ester, or amine linkage.
-
Late-Stage Functionalization: With the first connection made, the less reactive aryl bromide remains available for a subsequent transition-metal-catalyzed cross-coupling reaction. This allows for the late-stage introduction of diverse chemical functionalities, which is a highly efficient strategy for building libraries of related compounds for screening in drug discovery programs.[1]
-
Building Complex Ring Systems: The dual reactivity can be exploited in intramolecular reactions to construct complex polycyclic systems, which are common motifs in natural products and pharmacologically active molecules.
Conclusion
1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene is a prime example of a bifunctional synthetic building block. A thorough understanding of the differential reactivity of its benzylic and aryl bromide moieties is crucial for its strategic deployment in multi-step synthesis. While its handling requires stringent safety protocols due to its corrosive and lachrymatory nature, its ability to undergo selective, sequential reactions provides chemists with a powerful tool for the efficient construction of complex molecules, driving innovation in pharmaceutical and materials science research.
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PubChemLite. 1-bromo-5-(bromomethyl)-3-chloro-2-methylbenzene. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene
Audience: Researchers, scientists, and drug development professionals.
Preamble: Navigating the Unknowns in Novel Compound Characterization
In the landscape of synthetic chemistry and drug discovery, researchers frequently encounter novel molecules for which no established physicochemical data exists. 1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene is such a compound. A thorough search of prominent chemical databases and literature reveals a conspicuous absence of experimentally determined melting and boiling points. This guide, therefore, transcends a simple data sheet. It is structured as a comprehensive methodological framework, designed to empower researchers to accurately and reliably determine these critical thermal properties.
As a Senior Application Scientist, my objective is not merely to provide protocols but to instill a deep understanding of the principles behind them. We will explore the "why" behind each step, ensuring that the methodologies are not just followed, but understood. This approach fosters scientific integrity and produces self-validating, trustworthy data—a cornerstone of reproducible research and successful drug development.
This document will cover:
-
Molecular Overview and Theoretical Estimations: An analysis of the compound's structure and its likely influence on thermal properties, grounded in structure-property relationships of analogous compounds.
-
Prerequisite: Synthesis and Purification Imperatives: A discussion on the necessity of high-purity samples for accurate thermal analysis.
-
Experimental Determination of the Melting Point: Detailed protocols for both the classical capillary method and the advanced Differential Scanning Calorimetry (DSC) technique.
-
Experimental Determination of the Boiling Point: Methodologies for micro-scale (Siwoloboff method) and macro-scale (distillation) determination.
-
Safety Protocols for Halogenated Aromatics: Essential handling and disposal guidelines.
Molecular Overview and Theoretical Estimations
The first step in characterizing a novel compound is a thorough analysis of its structure. The properties of 1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene are dictated by the interplay of its constituent functional groups on the toluene core.
-
Aromatic Core: The benzene ring provides a rigid, planar foundation.
-
Substitution Pattern: The molecule is a polysubstituted toluene. The relative positions of the substituents (1-Bromo, 5-(bromomethyl), 3-chloro, 2-methyl) will significantly impact crystal lattice packing and intermolecular forces, which in turn govern the melting point.
-
Halogenation: The presence of both bromine and chlorine atoms increases the molecular weight and polarizability, leading to stronger van der Waals forces (specifically London dispersion forces) compared to toluene itself. This generally results in higher melting and boiling points.[1][2]
-
Benzylic Bromide: The bromomethyl group (-CH₂Br) is a key feature. While the bromine atom contributes to the molecular weight, the reactivity of this benzylic position suggests a potential for thermal lability. This must be a consideration during boiling point determination at atmospheric pressure.
Table 1: Physicochemical Properties of 1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene
| Property | Value | Method of Determination |
| Molecular Formula | C₈H₇Br₂Cl | |
| Molecular Weight | 294.30 g/mol | |
| Predicted XLogP3 | 4.2 | Computational |
| Melting Point (°C) | Not available | To be determined experimentally |
| Boiling Point (°C) | Not available | To be determined experimentally |
Expert Estimation: Given the molecular weight and polyhalogenation, the melting point is expected to be that of a solid at room temperature. The boiling point will likely be significantly elevated. For context, 2-bromotoluene has a boiling point of approximately 184°C. The addition of a chlorine atom and a bromomethyl group will substantially increase this value. However, due to the potential for decomposition at high temperatures, boiling point determination under reduced pressure (vacuum distillation) is strongly recommended.[3]
Prerequisite: Synthesis and Purification Imperatives
The accuracy of melting and boiling point determination is critically dependent on the purity of the sample. Impurities disrupt the crystal lattice of a solid, typically causing a depression and broadening of the melting point range.[4][5][6] For liquids, impurities alter the vapor pressure characteristics of the substance.
Self-Validating Protocol: Before any thermal analysis, the purity of 1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene must be rigorously established. A multi-faceted approach is recommended:
-
Chromatographic Analysis: Thin Layer Chromatography (TLC) for initial assessment, followed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for quantitative purity analysis (>99% purity is desirable).
-
Spectroscopic Verification:
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any residual solvents or synthetic byproducts.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Only a sample that has passed these quality control checks should be used for the definitive determination of its physical constants.
Experimental Determination of the Melting Point
The melting point is recorded as a range: from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.[7][8] A narrow range (e.g., 0.5-1.5°C) is indicative of high purity.[5]
Method A: Capillary Melting Point Determination (Thiele Tube Method)
This classical method is cost-effective and provides reliable data when performed meticulously. The Thiele tube's design facilitates uniform heating of the oil via convection currents.[4][9]
Experimental Protocol:
-
Sample Preparation:
-
Ensure the sample is completely dry.
-
Place a small amount of the compound on a watch glass and crush it into a fine powder.
-
Jab the open end of a capillary tube into the powder to collect a small amount of sample.[10]
-
Tap the sealed end of the capillary tube on a hard surface to pack the sample down. The packed sample height should be 2-3 mm.[10][11]
-
-
Apparatus Assembly:
-
Attach the capillary tube to a calibrated thermometer using a small rubber band. The sample should be level with the thermometer's bulb.
-
Fill a Thiele tube with a high-boiling, non-reactive liquid (e.g., mineral oil or silicone oil) to a level just above the upper arm.
-
Securely clamp the Thiele tube to a retort stand.
-
Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the oil level is above the sample but the rubber band is above the oil.
-
-
Measurement:
-
Heat the side arm of the Thiele tube gently with a micro-burner.[10]
-
For an unknown compound, perform a rapid preliminary heating (5-10°C per minute) to find an approximate melting range.[11]
-
Allow the apparatus to cool, then repeat with a fresh sample.
-
When the temperature is about 15-20°C below the approximate melting point, slow the heating rate to 1-2°C per minute.[10][11]
-
Record the temperature at which the first droplet of liquid is visible (T₁).
-
Record the temperature at which the last solid crystal melts (T₂).
-
The melting point is reported as the range T₁ - T₂.
-
Perform at least two careful measurements.
-
Diagram 1: Workflow for Capillary Melting Point Determination
Caption: Workflow for determining melting point using the Thiele tube method.
Method B: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermo-analytical technique that offers high precision. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[12][13][14] The melting point is observed as an endothermic peak on the DSC thermogram.
Causality Behind Experimental Choices: DSC is chosen for its high accuracy, small sample requirement, and ability to detect other thermal events like polymorphic transitions. The choice of a low heating rate (e.g., 2-5 °C/min) is crucial to ensure thermal equilibrium and achieve high resolution of the melting peak.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the high-purity, powdered sample into a DSC pan (typically aluminum).
-
Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) to provide a stable, non-reactive atmosphere.
-
-
Measurement:
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a controlled, linear rate (e.g., 5°C/min) to a temperature well above the melting point.
-
Record the heat flow versus temperature.
-
-
Data Analysis:
-
The melting event will appear as an endothermic peak.
-
The onset temperature of the peak is typically reported as the melting point.
-
The peak temperature and the enthalpy of fusion (the area under the peak) are also valuable data points.
-
Experimental Determination of the Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3][15][16] It is crucial to record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.
Method A: Micro-Boiling Point (Siwoloboff Method)
This method is ideal when only a small quantity of the substance is available (less than 0.5 mL).[17][18][19]
Experimental Protocol:
-
Apparatus Assembly:
-
Add 0.25-0.5 mL of the liquid into a small-diameter test tube (e.g., a Durham tube).[20]
-
Take a capillary melting point tube and seal one end. Place this capillary tube, open end down, into the test tube containing the liquid.[18][21]
-
Attach the test tube to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.
-
Use a Thiele tube or a beaker of heating oil as the heating bath.
-
-
Measurement:
-
Heat the bath gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.[18]
-
Upon reaching the boiling point, the vapor pressure of the liquid will overcome the atmospheric pressure, and a rapid, continuous stream of bubbles will emerge from the capillary tip.[20]
-
Once a vigorous stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.
-
The bubbling will slow down and stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary is equal to the atmospheric pressure. Record this temperature as the boiling point.[18][19]
-
Diagram 2: Siwoloboff Method for Boiling Point Determination
Caption: Logical flow of the Siwoloboff micro-boiling point method.
Method B: Boiling Point by Distillation
If a larger quantity of material is available (> 5 mL), distillation is a highly reliable method for both purification and boiling point determination.[3][19][22]
Experimental Protocol:
-
Apparatus Assembly:
-
Set up a simple distillation apparatus using a round-bottom flask, a distillation head, a condenser, and a receiving flask.
-
Place the sample and a few boiling chips or a magnetic stir bar in the distillation flask.
-
Position a calibrated thermometer in the distillation head. The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor in equilibrium with the liquid.[3]
-
-
Measurement:
-
Heat the distillation flask gently.
-
Observe the liquid as it begins to boil and the vapor rises.
-
Watch for the condensation ring to rise and fully immerse the thermometer bulb.
-
The temperature will stabilize as the vapor passes into the condenser. Record this stable temperature as the boiling point.
-
Record the ambient atmospheric pressure.
-
Crucial Note: Due to the high molecular weight and potential for thermal degradation, performing this distillation under reduced pressure (vacuum distillation) is the preferred and most scientifically sound approach.[3] The observed boiling point would then be reported along with the specific pressure (e.g., "145-147 °C at 10 mmHg").
-
Safety Protocols for Halogenated and Brominated Aromatic Compounds
1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene and similar compounds require careful handling due to their potential toxicity and irritant properties. Brominated organic compounds can be lachrymators and skin irritants.[23][24][25][26]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[25][27]
-
Ventilation: All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors.[25][27]
-
Spill Management: Have a spill kit ready. For spills involving brominated compounds, a solution of sodium thiosulfate can be used for neutralization.[24]
-
Waste Disposal: Dispose of all chemical waste, including used capillary tubes and contaminated materials, in appropriately labeled hazardous waste containers according to institutional guidelines.
Conclusion and Forward Path
This guide provides a robust framework for the experimental determination of the melting and boiling points of 1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene. The absence of pre-existing data necessitates a rigorous, first-principles approach. By adhering to these detailed protocols, emphasizing sample purity, and maintaining stringent safety standards, researchers can generate accurate, reliable, and publishable physicochemical data. This foundational data is indispensable for the subsequent stages of research and development, including reaction optimization, formulation, and regulatory submission.
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Siwoloboff method - Grokipedia. [Link]
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Siwoloboff method - Wikipedia. [Link]
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6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. [Link]
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Measuring the Melting Point - Westlab Canada. [Link]
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Melting point determination - SSERC. [Link]
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Melting Point: Using the Thiele Tube - Timstar. [Link]
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Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. - Filo. [Link]
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Determination of The Boiling Point by The Siwoloboff Method | PDF | Phase (Matter) - Scribd. [Link]
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Differential scanning calorimetry - CureFFI.org. [Link]
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Method for Determining Capillary Melting Point: - J&K Scientific LLC. [Link]
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Estimating the physicochemical properties of polyhalogenated aromatic and aliphatic compounds using UPPER: Part 1. Boiling point and melting point - University of Arizona. [Link]
-
Estimating the Physicochemical Properties of Polyhalogenated Aromatic and Aliphatic Compounds Using UPPER: Part 1. Boiling Point and Melting Point - PubMed. [Link]
-
Melting point determination. [Link]
-
Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights - Torontech. [Link]
-
Differential Scanning Calorimeter (DSC/DTA) - NETZSCH Analyzing & Testing. [Link]
-
Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale | Journal of Chemical Education - ACS Publications. [Link]
-
Differential Scanning Calorimetry (DSC) Analysis Principle - ResolveMass Laboratories Inc. [Link]
-
Simple Distillation and Boiling Point Determination. [Link]
-
Melting Point Determination - ResolveMass Laboratories Inc. [Link]
-
6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. [Link]
-
Distillation - Organic Chemistry at CU Boulder. [Link]
-
A quantitative structure-activity relationship study on a series of 10 para-substituted toluenes binding to cytochrome P4502B4 (CYP2B4), and their hydroxylation rates - PubMed. [Link]
-
Micro-boiling point measurement. [Link]
-
Experiment 1: Melting-point Determinations. [Link]
-
DETERMINATION OF BOILING POINTS. [Link]
-
Experiment name / Determination of melting point Experimental Procedures. [Link]
-
Distillation and Boiling Points | FSC 432: Petroleum Refining. [Link]
-
Safety Data Sheet: Bromine - Carl ROTH. [Link]
-
Bromine - SAFETY DATA SHEET - PENTA. [Link]
-
SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). [Link]
-
Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]
-
Determination of Boiling Point (B.P):. [Link]
-
Student safety sheets 55 Bromine - CLEAPSS Science. [Link]
-
EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. [Link]
-
9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry - Open Oregon Educational Resources. [Link]
-
Toluene - Wikipedia. [Link]
-
Polymorphs of Substituted p-Toluenesulfonanilide: Synthesis, Single-Crystal Analysis, Hirshfeld Surface Exploration, and Theoretical Investigation | ACS Omega - ACS Publications - ACS.org. [Link]
-
Prediction of Normal Boiling Points of Hydrocarbons Using Simple Molecular Properties - Walsh Medical Media. [Link]
-
Toluene - Molecule of the Month - July 2022 - HTML-only version. [Link]
-
Influence of the Molecular Structure on the Phase Transition Temperatures of Mononuclear Aromatic Compounds - ResearchGate. [Link]
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- 1. 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 2. researchgate.net [researchgate.net]
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- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. flinnsci.com [flinnsci.com]
- 6. athabascau.ca [athabascau.ca]
- 7. westlab.com [westlab.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. timstar.co.uk [timstar.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Differential scanning calorimetry [cureffi.org]
- 13. torontech.com [torontech.com]
- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. grokipedia.com [grokipedia.com]
- 18. Siwoloboff method - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]
- 21. scribd.com [scribd.com]
- 22. cdn.juniata.edu [cdn.juniata.edu]
- 23. carlroth.com [carlroth.com]
- 24. tatachemicals.com [tatachemicals.com]
- 25. dollycorporation.com [dollycorporation.com]
- 26. science.cleapss.org.uk [science.cleapss.org.uk]
- 27. pentachemicals.eu [pentachemicals.eu]
Methodological & Application
Procedure for benzylation using 1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene
Application Note: Chemoselective Benzylation Strategies using 1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene
Introduction & Strategic Utility
This guide details the procedural framework for utilizing 1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene (referred to herein as Reagent A ) in organic synthesis.
Reagent A is a high-value "orthogonal scaffold" designed for medicinal chemistry and library generation. Its structural uniqueness lies in the presence of three distinct halogenated sites with varying reactivities:
-
Benzylic Bromide (C5): Highly reactive electrophile (SN2 active).
-
Aryl Bromide (C1) & Aryl Chloride (C3): Chemically stable under benzylation conditions but available for subsequent cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Key Advantage: The methyl group at the C2 position is para to the reactive bromomethyl group. This electronic arrangement donates electron density to the ring, stabilizing the transition state for SN2 reactions at the benzylic position, while simultaneously sterically shielding the aryl halides (C1/C3). This ensures exclusive chemoselectivity for alkylation at C5 without competing side reactions on the aromatic ring.
Chemical Properties & Safety Profile
WARNING: Lachrymator & Corrosive Benzyl bromides are potent lachrymators (tear-inducing agents) and skin irritants. All procedures must be conducted in a properly functioning chemical fume hood.
| Property | Specification |
| Molecular Formula | C8H7Br2Cl |
| Molecular Weight | 298.40 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Reactivity | Moisture sensitive; hydrolyzes to benzyl alcohol. |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen). |
Reaction Mechanism: The Selectivity Paradigm
The benzylation proceeds via a classical SN2 (Substitution Nucleophilic Bimolecular) mechanism.
-
The Driver: The C-Br bond at the benzylic position is weaker and more polarized than the Aryl-Br or Aryl-Cl bonds. The sp3 hybridized carbon allows for backside attack by nucleophiles.
-
The Exclusion: The sp2 hybridized carbons holding the aryl halides repel nucleophiles due to the electron-rich
-cloud of the benzene ring, preventing SNAr reactions under these mild conditions.
Diagram 1: Chemoselective Reaction Pathway
Caption: The nucleophile selectively attacks the benzylic carbon (C5), leaving the sterically hindered aryl halides intact.
Experimental Protocols
Protocol A: O-Alkylation (Phenols & Carboxylic Acids)
Best for: Creating ether linkages or ester prodrugs.
Reagents:
-
Substrate: Phenol derivative (1.0 equiv)
-
Reagent A: 1.1 equiv
-
Base: Potassium Carbonate (K2CO3), anhydrous (2.0 equiv)
-
Solvent: Acetone (0.2 M) or DMF (for unreactive phenols)
-
Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Finkelstein condition
Step-by-Step:
-
Preparation: Charge a flame-dried round-bottom flask with the Phenol (1.0 equiv) and anhydrous K2CO3 (2.0 equiv).
-
Solvation: Add Acetone (or DMF). Stir at room temperature (RT) for 15 minutes to facilitate deprotonation (phenoxide formation).
-
Addition: Add Reagent A (1.1 equiv) in one portion.
-
Note: If using KI, add it at this stage to generate the more reactive benzyl iodide in situ.
-
-
Reaction: Heat to reflux (approx. 56°C for acetone) for 4–6 hours. Monitor by TLC (Hexane/EtOAc).
-
Workup:
-
Cool to RT. Filter off inorganic solids.
-
Concentrate filtrate in vacuo.
-
Partition residue between EtOAc and Water. Wash organic layer with Brine.
-
Dry over Na2SO4, filter, and concentrate.
-
Protocol B: N-Alkylation (Secondary Amines)
Best for: Synthesizing tertiary amines for kinase inhibitors.
Reagents:
-
Substrate: Secondary Amine (1.0 equiv)
-
Reagent A: 1.05 equiv (Slight excess avoids bis-alkylation)
-
Base: DIPEA (Diisopropylethylamine) (2.5 equiv)
-
Solvent: Acetonitrile (MeCN) or DCM (Dichloromethane)
Step-by-Step:
-
Dissolution: Dissolve Reagent A (1.05 equiv) in MeCN (0.1 M) under Nitrogen.
-
Addition: Add DIPEA (2.5 equiv) followed by the Secondary Amine (1.0 equiv) dropwise at 0°C.
-
Reaction: Allow to warm to RT. Stir for 2–12 hours.
-
Critical Check: If the amine is sterically hindered, heat to 50°C.
-
-
Quench: Add saturated NH4Cl solution.
-
Purification: Extract with DCM. The product is often pure enough for the next step; otherwise, purify via silica gel chromatography (DCM/MeOH gradient).
Troubleshooting & Optimization (Self-Validating Systems)
Use this decision matrix to validate your experimental setup.
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Poor nucleophilicity or "Hard/Soft" mismatch. | Add TBAI (Tetrabutylammonium iodide) (5 mol%) as a phase transfer catalyst or switch solvent to DMF. |
| Hydrolysis Product (Benzyl Alcohol) | Wet solvent or atmospheric moisture. | Use flame-dried glassware and anhydrous solvents (stored over molecular sieves). |
| Bis-Alkylation (Primary Amines) | Primary amines are too reactive. | Use Protocol B but lower temperature to -10°C and add Reagent A slowly (syringe pump). |
| Lachrymatory Effect in Lab | Poor containment. | Quench all glassware with 10% NaOH inside the hood before removing for cleaning. |
Diagram 2: Experimental Workflow & Decision Logic
Caption: Step-by-step logic flow for ensuring reaction completion and troubleshooting stalled reactions.
References
-
University of Glasgow . (n.d.). Selectivity of Aryl and Benzylic Bromination. University of Glasgow School of Chemistry. [Link]
-
Brandeis University . (n.d.). Safety Operating Procedure: Lachrymators. Brandeis University Environmental Health & Safety. [Link]
-
PubChem . (2025). Compound Summary: 1-bromo-5-(bromomethyl)-3-chloro-2-methylbenzene. National Library of Medicine. [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene
Ticket ID: #RXN-OPT-882 Topic: Yield Optimization & Regioselectivity in Wohl-Ziegler Bromination Status: Open Agent: Senior Application Scientist
System Diagnostics: The "Why" Behind the Yield
Before attempting to fix low yields, you must understand the molecular logic dictating this reaction. You are performing a Wohl-Ziegler radical bromination on 1-bromo-3-chloro-2,5-dimethylbenzene.
Your substrate has two methyl groups. The success of this synthesis relies entirely on steric differentiation .
-
Methyl A (Position 2): This group is "sandwiched" between a bromine atom (C1) and a chlorine atom (C3). These large halogen atoms create a "di-ortho" steric shield, making hydrogen abstraction by the succinimidyl radical kinetically difficult.
-
Methyl B (Position 5): This group is flanked by hydrogen atoms (C4 and C6). It is sterically accessible and electronically activated for benzylic radical formation.
The Good News: The specific substitution pattern of your molecule naturally favors the desired product. If you are seeing low yields, it is likely due to over-reaction (dibromination) or initiator failure , not a lack of innate regioselectivity.
Visualizing the Pathway (DOT Diagram)
Figure 1: Reaction pathway showing the kinetic favorability of Position 5 (Green) vs. the steric blocking of Position 2 (Grey).
Experimental Protocol: The "Installation" Guide
Do not use Carbon Tetrachloride (
Optimized Conditions
-
Reagent: N-Bromosuccinimide (NBS) [Recrystallized].
-
Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (BPO).
-
Solvent:
-Trifluorotoluene (PhCF ) or Methyl Acetate. -
Stoichiometry: 1.00 equiv Substrate : 0.95 - 1.05 equiv NBS.
| Parameter | Recommended Value | Reasoning |
| NBS Equivalents | 0.95 - 1.00 | Using slight deficit prevents the "benzal" dibromide impurity. It is easier to remove unreacted starting material than to separate the mono-bromo from the di-bromo product. |
| Solvent | PhCF | Direct replacement for CCl |
| Concentration | 0.2 - 0.5 M | High dilution minimizes intermolecular side reactions. |
| Initiator Load | 1 - 5 mol% | Add in two portions: 50% at start, 50% after 1 hour to maintain radical flux. |
Troubleshooting & FAQs (The "Knowledge Base")
Q1: I see a spot on TLC with a higher Rf than my product. What is it?
Diagnosis: This is likely unreacted starting material.[3] Root Cause:
-
Old Initiator: AIBN decomposes over time. If your bottle is old, recrystallize it from methanol.
-
Wet Solvent: Water quenches the radical chain and decomposes NBS to succinimide and HBr (which can cause ionic side reactions). Fix: Ensure anhydrous conditions. Add a second portion of initiator (2 mol%) and reflux for another 2 hours.
Q2: I am getting significant "over-bromination" (dibromide at pos 5).
Diagnosis: You have generated the benzal bromide impurity. Root Cause:
-
Excess NBS: Never use >1.1 equivalents.
-
Reaction Time: Radical brominations are often fast. Leaving it "overnight" is a common error. Fix: Stop the reaction when NBS is consumed (succinimide floats to the top in non-polar solvents). Monitor by HPLC/TLC every 30 mins. If dibromide forms, you must purify via column chromatography (Silica, Hexane/EtOAc gradient); recrystallization is difficult for separating mono/di-bromo mixtures.
Q3: Why is my yield low even though conversion is high?
Diagnosis: Product degradation during workup. Root Cause: Benzyl bromides are reactive alkylating agents. They can hydrolyze to benzyl alcohols on silica gel or react with nucleophilic solvents. Fix:
-
Workup: Filter off the succinimide solid first. Wash the organic layer with water and sodium bisulfite (to quench trace
). -
Purification: If using silica gel, add 1% Triethylamine to the eluent to neutralize acidity. Alternatively, try recrystallizing from Hexane/Heptane.
Q4: Can I use light instead of chemical initiators?
Answer: Yes. A blue LED (450-460 nm) or a standard tungsten lamp works well. Advantage: Photo-initiation can be done at lower temperatures (room temp), which further improves the selectivity between Position 2 and Position 5, though the rate will be slower.
Decision Tree: Workflow Optimization
Use this logic flow to determine your next step during the experiment.
Figure 2: In-process decision logic for maximizing yield and purity.
Safety Alert: Lachrymator Warning
CRITICAL: The target molecule, 1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene, is a benzyl bromide derivative. These are potent lachrymators (tear gas agents).
-
Containment: Open all reaction vessels ONLY in a functioning fume hood.
-
Glassware: Rinse all glassware with a dilute solution of ammonia or sodium hydroxide before removing it from the hood. This destroys residual benzyl bromide traces.[3]
-
Storage: Store the final product in a tightly sealed vial, parafilmed, at 4°C.
References
-
Wohl-Ziegler Reaction Mechanism & Selectivity
-
Topic: General mechanism and the role of steric hindrance in radical bromination.[3]
- Source: Wikipedia / Organic Chemistry Portal.
-
Link:
-
-
Di-Ortho Steric Effects
- Topic: Explanation of why the 2-methyl group is unreactive in 2,6-disubstituted toluenes (analogous to the 1-Br-3-Cl-2-Me p
- Source: Scientific Update, "Now You See Me, Now You Don't - A Judicious Work-Around for Over-Bromin
-
Link:
- Green Solvents for Radical Reactions: Topic: Replacement of CCl4 with Trifluorotoluene (PhCF3) or Methyl Acetate. Source: Clark, J. H., et al. "Green Chemistry: Solvents." Context: PhCF3 is widely accepted as the best radical solvent alternative due to similar bond dissociation energies and lack of hydrogen abstraction.
-
Target Molecule Identification
- Topic: Confirmation of the specific isomer structure (1-bromo-5-(bromomethyl)-3-chloro-2-methylbenzene).
- Source: PubChemLite / BenchChem.
-
Link:
Sources
Preventing hydrolysis of 1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene during storage
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene in their experimental workflows. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to prevent, identify, and address the hydrolysis of this critical reagent during storage. Our focus is on maintaining the integrity of the compound to ensure the reliability and reproducibility of your research.
Understanding the Challenge: The Susceptibility of Benzylic Bromides to Hydrolysis
1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene is a versatile chemical intermediate. Its utility is largely derived from the reactivity of the bromomethyl group, which makes it an excellent substrate for nucleophilic substitution reactions. However, this high reactivity also renders the compound susceptible to degradation, primarily through hydrolysis. The benzylic bromide is the most reactive site, and its interaction with water leads to the formation of the corresponding benzyl alcohol, (5-Bromo-3-chloro-2-methylphenyl)methanol, and hydrobromic acid. This degradation compromises the purity of the starting material, potentially leading to failed reactions, the formation of impurities, and inaccurate results.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of hydrolysis in my stored 1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene?
A1: Visual inspection can sometimes offer initial clues. The pure compound is typically a colorless to light yellow liquid or solid. Signs of degradation may include a noticeable change in color, the formation of a precipitate, or a cloudy appearance. A more definitive indicator is the presence of a sharp, acidic odor due to the formation of hydrobromic acid as a byproduct of hydrolysis. However, analytical confirmation is always recommended for an accurate assessment of purity.
Q2: What are the ideal storage conditions to prevent hydrolysis?
A2: To minimize hydrolysis, 1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene should be stored in a cool, dry, and dark environment. The recommended storage temperature is between 2-8°C. It is crucial to store the compound under an inert atmosphere, such as argon or nitrogen, to displace moisture-laden air.[1] The container should be tightly sealed. For long-term storage, specialized packaging like moisture barrier bags can provide an additional layer of protection.[2][3][4]
Q3: Can I store this compound in a standard laboratory freezer?
A3: While low temperatures are beneficial, standard freezers can have freeze-thaw cycles that introduce moisture. If a freezer is used, ensure the container is exceptionally well-sealed and consider placing it inside a secondary container with a desiccant. A dedicated, frost-free, and controlled-temperature laboratory refrigerator is a more suitable option.
Q4: I suspect my material has started to degrade. How can I confirm this and is the material still usable?
A4: The most reliable way to confirm degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can separate and identify the parent compound from its hydrolysis byproducts. The usability of the material depends on the extent of degradation and the tolerance of your specific reaction to the resulting impurities. For many applications, even a small percentage of the hydrolyzed product can be detrimental.
Q5: What solvents are compatible for dissolving 1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene for short-term experimental use?
A5: For immediate use in reactions, anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene are suitable. It is critical to use solvents with very low water content to prevent hydrolysis in solution. Avoid protic solvents like alcohols or water, as they will readily react with the benzylic bromide.
Troubleshooting Guide: Addressing Suspected Hydrolysis
If you suspect that your stock of 1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene has undergone hydrolysis, follow this troubleshooting workflow:
Caption: The hydrolysis reaction of 1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene.
References
-
Protective Packaging Corporation. "Moisture Barrier Bags | Heat Sealable MBB Bags for Packaging." (2023). Available at: [Link]
-
Protective Packaging Corporation. "Protective Packaging - A Guide To Moisture Barrier Bags." (2023). Available at: [Link]
-
Prakash Labels. "Best Moisture-Proof Packaging Materials | Prevent Product Damage." Available at: [Link]
-
Multisorb. "All About Moisture Sensitive Packaging." Available at: [Link]
Sources
Technical Support Center: Minimizing Dimerization of 1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene
Introduction: Welcome to the technical support guide for 1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene. This versatile bifunctional molecule is a valuable building block in pharmaceutical and materials science research, prized for the distinct reactivity of its aryl and benzylic bromide moieties.[1] The benzylic bromide provides a site for nucleophilic substitution or organometallic coupling, while the less reactive aryl bromide remains available for subsequent transformations like Suzuki or Buchwald-Hartwig couplings.[1]
However, the high reactivity of the benzylic bromide—a direct consequence of the resonance stabilization of its radical and cationic intermediates—also makes it susceptible to an undesired side reaction: homodimerization.[2] This guide provides in-depth troubleshooting and validated protocols to help you understand the root causes of dimerization and effectively minimize its formation, ensuring higher yields and purity of your desired product.
Part 1: Understanding the Dimerization Problem
This section addresses the fundamental "why" behind dimer formation. A clear mechanistic understanding is the first step toward effective troubleshooting.
FAQ 1: What is the structure of the dimer and why does it form so readily?
Answer: The dimer is formed when two molecules of 1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene couple at their most reactive sites, the benzylic -CH₂Br groups. This results in the formation of a new carbon-carbon bond, creating a bibenzyl-type structure: 1,2-bis(5-bromo-3-chloro-2-methylphenyl)ethane.
The propensity for this reaction stems from the benzylic position's unique stability. The benzene ring can stabilize a radical or a carbocation intermediate at the benzylic carbon through resonance, significantly lowering the activation energy for reactions at this site compared to the aryl bromide.[2][3]
Caption: Undesired homodimerization reaction pathway.
FAQ 2: What are the primary chemical mechanisms that lead to this dimerization?
Answer: Dimerization is not caused by a single mechanism but can be initiated by several factors common in a synthetic lab environment. The three most prevalent pathways are:
-
Reductive Coupling (Wurtz-type Reaction): This is a classic method for forming C-C bonds and can be an unwanted side reaction.[4] It is typically initiated by trace amounts of metals (e.g., from reagents, spatulas, or even glassware etchings) or other reducing agents. The reaction can proceed through either the coupling of two benzylic radicals or via a substitution pathway involving an organometallic intermediate.[4][5]
-
Radical-Mediated Coupling: Benzylic C-H and C-Br bonds are susceptible to homolytic cleavage to form a stable benzylic radical.[2][6] This process can be initiated by heat, UV light (from ambient laboratory lighting), or radical initiators (like residual AIBN or peroxides in solvents like THF). Two of these highly stable radicals can then couple to form the dimer.
-
Catalyst-Mediated Homocoupling: In the context of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), homocoupling of the starting halide is a well-known side reaction.[7] This can be caused by the presence of oxygen, which can alter the catalyst's oxidation state, or by side reactions within the catalytic cycle itself.
Caption: Key mechanistic pathways leading to dimer formation.
Part 2: Troubleshooting Guide & Preventative Measures
This section provides actionable solutions to specific problems encountered during experiments.
FAQ 3: I am performing a simple nucleophilic substitution, but my LC-MS/TLC shows a major non-polar by-product consistent with the dimer. What should I check first?
Answer: This issue most often points to contamination or unintended reaction initiation, typically by oxygen or trace metals. Before altering your core stoichiometry or temperature, focus on rigorous reaction setup and reagent quality.
Troubleshooting Checklist:
-
Atmosphere Control: The presence of oxygen can promote both radical formation and catalyst-mediated side reactions.[7][8]
-
Action: Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) before adding reagents. Maintain a positive pressure of inert gas throughout the experiment. For highly sensitive reactions, assemble the reaction in a glovebox.
-
-
Solvent Purity & Degassing: Solvents, especially ethers like THF, can form peroxides which are radical initiators. Dissolved oxygen is also a common culprit.
-
Action: Use freshly distilled or anhydrous, inhibitor-free solvents. Crucially, degas all solvents and liquid reagents immediately before use. Standard methods include sparging with argon for 15-30 minutes or performing at least three freeze-pump-thaw cycles.[7]
-
-
Reagent & Equipment Purity: Trace metals can catalyze reductive dimerization.
-
Action: Avoid using metal spatulas to weigh out reagents that may come into contact with the benzylic bromide. Use glass or plastic implements. Ensure glassware is scrupulously clean and not etched.
-
FAQ 4: How can I optimize my reaction conditions to kinetically favor my desired product over the bimolecular dimerization?
Answer: Since dimerization is a bimolecular reaction (two molecules of the starting material must interact), its rate is highly dependent on concentration. The goal is to set up conditions where the desired unimolecular or pseudo-first-order reaction is much faster than the second-order dimerization.
Optimization Strategies:
-
Slow Addition & High Dilution: This is the most effective strategy. By keeping the instantaneous concentration of the electrophilic benzylic bromide extremely low, you starve the dimerization reaction.
-
Action: Prepare a solution of the 1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene in your reaction solvent. Using a syringe pump, add this solution dropwise over several hours to the solution containing your nucleophile or coupling partner.
-
-
Temperature Control: Lowering the reaction temperature can disproportionately slow the undesired side reaction.
-
Action: If your desired reaction proceeds at room temperature, try running it at 0 °C or even -20 °C. This reduces the rate of most reactions, but often dimerization is affected more significantly.[7]
-
-
Order of Addition: Add the benzylic bromide to the nucleophile, never the other way around. This ensures the bromide is always the limiting reagent in the flask at any given moment.
Table 1: Effect of Reaction Parameters on Dimer Formation
| Parameter | Standard Condition | Optimized Condition | Expected Dimer Formation | Rationale |
| Concentration | 0.5 M | 0.05 M (High Dilution) | Significantly Decreased | Reduces probability of bimolecular collisions. |
| Addition Method | All at once | Slow addition via syringe pump | Drastically Decreased | Keeps instantaneous concentration of electrophile low. |
| Temperature | 25 °C (Room Temp) | 0 °C | Decreased | Slows the rate of the dimerization side reaction.[7] |
| Atmosphere | Air | Inert (Argon) | Decreased | Prevents oxygen-initiated radical and catalyst side reactions.[7][8] |
FAQ 5: I'm using this reagent in a Palladium-catalyzed cross-coupling reaction and see significant homocoupling. How can I fix this?
Answer: In metal-catalyzed reactions, the problem often lies with the catalyst's health and the specific catalytic cycle. The goal is to keep the palladium in its active Pd(0) state and prevent side reactions.
Troubleshooting for Cross-Coupling:
-
Catalyst Precursor: If using a Pd(II) precursor (e.g., PdCl₂(PPh₃)₂), ensure your conditions are sufficient to reduce it to the active Pd(0) state before it can interact with the benzylic bromide. Sometimes, adding a small amount of a reducing agent like DIBAL-H or using a ligand that promotes this reduction can help.
-
Use of Additives: Mild reducing agents can be added to the reaction to "mop up" any oxidants or regenerate the Pd(0) catalyst.[7]
-
Ligand Choice: The ligand bound to the metal center dramatically influences its reactivity. A bulkier or more electron-donating ligand might favor the desired reductive elimination over pathways leading to homocoupling.
-
Consider Copper-Free Protocols: If performing a Sonogashira-type reaction, the copper co-catalyst is often responsible for alkyne homocoupling (Glaser coupling), and can also promote halide homocoupling. Numerous effective copper-free Sonogashira protocols have been developed that eliminate this entire class of side reactions.[7][8]
Part 3: Recommended Experimental Protocols
The following protocols incorporate the best practices discussed above to minimize dimer formation.
Protocol 1: General Procedure for Nucleophilic Substitution with Minimized Dimerization
This protocol details the reaction of 1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene with a generic nucleophile (Nu⁻).
Caption: Experimental workflow for minimizing dimerization.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere of Argon, add your nucleophile (1.1 eq) and any necessary base to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a septum.
-
Solvent Addition: Add rigorously degassed solvent (e.g., THF, DMF) to achieve a final reaction concentration of approximately 0.05-0.1 M. Cool the mixture to 0 °C in an ice bath.
-
Electrophile Solution: In a separate flask or gas-tight syringe, dissolve 1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene (1.0 eq) in a portion of the degassed solvent.
-
Slow Addition: Using a syringe pump, add the electrophile solution to the stirring nucleophile mixture at 0 °C over a period of 2-4 hours.
-
Reaction: Once the addition is complete, allow the reaction to stir at 0 °C or slowly warm to room temperature while monitoring its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride or water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[9]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Purification Strategy for Removing the Dimer By-product
Rationale: The dimer by-product is significantly larger and more non-polar than the starting material or most desired substitution products. This difference in polarity is easily exploited for purification.
Methodology:
-
Technique: Flash column chromatography on silica gel is the recommended method.
-
Solvent System: Start with a very non-polar eluent system, such as pure hexanes or a high hexanes/ethyl acetate ratio (e.g., 99:1).
-
The non-polar dimer will elute from the column first.
-
After the dimer has been collected, the polarity of the eluent can be gradually increased to elute your more polar desired product.[9]
-
-
Monitoring: Monitor the column fractions carefully by TLC to ensure a clean separation.
References
- Kang, B., et al. (2024). Sodium dispersion-mediated reductive dimerization of benzylic halides for symmetrical bibenzyls: Column-free applications. Kobe University.
- BenchChem. (2025). How to avoid dimerization of terminal alkynes in synthesis.
- BenchChem. (2025). Technical Support Center: Minimizing Dimer Formation in Coupling Reactions.
- ResearchGate. (2025). Dimerization of Benzyl and Allyl Halides via Photoredox-Mediated Disproportionation of Organozinc Reagents.
- ACS Publications. Electrochemical Formation and Dimerization of α-Substituted Benzyl Radicals. Steric Effects on Dimerization. The Journal of Organic Chemistry.
- BenchChem. (2025). A Technical Guide to 1-Bromo-2-(bromomethyl)-4-chlorobenzene: Properties, Synthesis, and Applications in Drug Discovery.
- Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
- Kobe University Repository. (2024). Sodium dispersion-mediated reductive dimerization of benzylic halides for symmetrical bibenzyls: Column-free applications (Supporting Information).
- National Center for Biotechnology Information. (n.d.). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene.
- Chemistry Steps. (2019). Reactions at the Benzylic Position.
- Khan Academy. (n.d.). Reactions at the benzylic position.
- Chemistry LibreTexts. (2019). 13.07: Substitution of benzylic and allylic halides.
- Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 3. Khan Academy [khanacademy.org]
- 4. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 5. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability & Handling of Benzyl Bromides
Department: Chemical Stability & Application Science Subject: Storage, Troubleshooting, and Remediation of Light-Sensitive Benzyl Bromides Safety Alert: LACHRYMATOR. Benzyl bromides are potent eye and respiratory irritants. All protocols described below must be performed in a functioning fume hood.
Introduction: The Instability Paradox
Benzyl bromides (
Degradation is not merely a purity issue; it is a safety hazard. The decomposition releases hydrogen bromide (HBr) gas, which can pressurize sealed vessels, and the resulting impurities (benzyl alcohols and dimers) can poison sensitive catalytic cycles (e.g., Pd-catalyzed cross-couplings).
This guide deconstructs the degradation mechanisms and provides field-proven protocols to maximize shelf life and recover degraded stock.
Module 1: The Degradation Matrix (Root Cause Analysis)
To prevent degradation, one must understand the "Death Cycle" of benzyl bromide. It is driven by two synergistic forces: Photolytic Homolysis and Autocatalytic Hydrolysis .
The Mechanism[1][2][3][4]
-
Photon Impact: UV/Visible light cleaves the weak C-Br bond, generating benzyl and bromine radicals.
-
Color Shift: Bromine radicals recombine or oxidize, turning the liquid pink (early stage) or brown (advanced stage).
-
The Moisture Trap: Trace moisture hydrolyzes the bromide to benzyl alcohol and HBr.
-
Autocatalysis: The released HBr is the critical threat. It protonates the alcohol or the parent bromide, accelerating further decomposition and polymerization.
Visualization: The Degradation Pathway
Figure 1: The synergistic degradation cycle. Note how HBr acts as an autocatalyst, accelerating the breakdown once initiated.
Module 2: Storage Architecture (The Gold Standard)
Commercial stabilizers (like propylene oxide) are often added to scavenge acid, but for research-grade materials, physical storage conditions are paramount.
Structure-Stability Relationship
Not all benzyl bromides are equal.
-
High Risk (Electron-Rich): 4-Methoxybenzyl bromide, 3,4-Dimethoxybenzyl bromide. These stabilize the benzylic carbocation, making them highly prone to hydrolysis and polymerization. Store at -20°C.
-
Moderate Risk (Electron-Deficient): 4-Nitrobenzyl bromide, 4-Trifluoromethylbenzyl bromide. More stable due to destabilized carbocation intermediates. Store at 4°C.
The Storage Protocol Table
| Parameter | Recommendation | Technical Rationale |
| Primary Container | Amber Glass | Blocks UV radiation <400nm, preventing radical initiation [1]. |
| Headspace Gas | Argon (over Nitrogen) | Argon is heavier than air and forms a "blanket" over the liquid, whereas Nitrogen can mix more easily with air ingress. |
| Seal Integrity | Parafilm + Teflon Tape | Teflon tape on threads prevents seizing due to HBr corrosion; Parafilm blocks external moisture. |
| Desiccant | Activated 4Å Sieves | Add 2-3 pellets directly to the liquid to scavenge trace water and prevent HBr formation. |
| Stabilizer | Silver Wool / K₂CO₃ | Optional: Silver wool scavenges free halogens; Solid K₂CO₃ neutralizes acid without creating water. |
Module 3: Diagnostics & Troubleshooting
Use this decision logic to determine if your reagent is safe to use or requires remediation.
Workflow: The "Go/No-Go" Decision Tree
Figure 2: Visual diagnostic flow for quick assessment of reagent quality.
Frequently Asked Questions (FAQ)
Q1: My benzyl bromide has turned pink. Is the entire bottle ruined?
A: No. The pink color comes from trace amounts of
-
Solution: If your reaction is robust, use as is. If sensitive, perform the Remediation Protocol (Module 4) to remove the oxidant.
Q2: There is a white solid at the bottom of my liquid benzyl bromide. A: This is likely a polymer (polybenzyl) or a hydrolyzed dimer.
-
Solution: Do not shake. Decant the supernatant liquid through a syringe filter (PTFE, 0.45 µm) to use. If the solid exceeds 10% of the volume, the titer of the reagent is compromised—discard it.
Q3: Can I store benzyl bromide in plastic tubes (Falcon/Eppendorf)? A: Never. Benzyl bromides are potent alkylators and solvents. They will leach plasticizers from polypropylene/polystyrene and eventually dissolve the container, leading to contamination and hazardous spills [2]. Always use glass.
Q4: Why does the bottle smoke when I open it? A: This is HBr gas escaping and reacting with atmospheric moisture to form hydrobromic acid fog.
-
Immediate Action: Close the bottle. The reagent is heavily degraded and acidic. You must neutralize it (wash with
) before use, or it will destroy acid-sensitive substrates.
Module 4: Remediation Protocols
If your reagent fails the diagnostic check, use these purification methods.
Protocol A: The "Wash & Dry" (For Liquid Benzyl Bromides)
Best for removing HBr and trace color from pink samples.
-
Dilution: Dissolve the impure benzyl bromide in an equal volume of Diethyl Ether or Dichloromethane (DCM).
-
Neutralization: Wash the organic layer twice with cold 5% aqueous
.-
Note: CO₂ gas will evolve. Vent the separatory funnel frequently to prevent pressure buildup.
-
-
Clarification: Wash once with Brine (saturated NaCl) to remove emulsions.
-
Drying: Dry the organic layer over Anhydrous
for 10 minutes. -
Recovery: Filter off the solid.[1] Remove the solvent via rotary evaporation (bath temp < 30°C).
-
Storage: Flush with Argon and store immediately.
Protocol B: Recrystallization (For Solid Benzyl Bromides)
Best for substituted solids like 4-nitrobenzyl bromide.
-
Solvent Choice: Use Hexane (or Pentane) with a minimal amount of DCM if solubility is low.
-
Dissolution: Dissolve the solid in the minimum amount of warm solvent (do not boil excessively).
-
Filtration: Filter while warm to remove insoluble polymers.
-
Crystallization: Cool slowly to 4°C, then to -20°C.
-
Collection: Filter the crystals and dry under vacuum in the dark.
References
-
Photolytic Mechanism: Lusztyk, J., et al. "Solvent effects on the rates of formation and decay of benzyl radicals." Journal of the American Chemical Society, 117.21 (1995): 5767-5775.
-
Material Compatibility: Santa Cruz Biotechnology. "Benzyl Bromide Safety Data Sheet & Storage." SCBT Technical Resources.
-
Commercial Stabilization: Thermo Fisher Scientific. "Specifications: Benzyl Bromide, stabilized with Propylene Oxide."[2][3][4][5][6] Fisher Scientific Catalog.
- Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 6th Ed., Butterworth-Heinemann, 2009.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzyl Bromide (stabilized with Propylene Oxide) | Starshinechemical [starshinechemical.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Benzyl Bromide (stabilized with Propylene Oxide) 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 5. labproinc.com [labproinc.com]
- 6. spectrumchemical.com [spectrumchemical.com]
Validation & Comparative
Comparative Guide: Ionization & Fragmentation Strategies for 1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene
Executive Summary
In the synthesis of complex pharmaceutical intermediates, 1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene (CAS: 75002-98-1 analog) serves as a critical electrophile for alkylation reactions. Its structural complexity—featuring both aryl and benzylic halogens—presents a unique challenge for analytical characterization.
This guide compares the two primary ionization modalities: Electron Ionization (EI) and Atmospheric Pressure Chemical Ionization (APCI) .[1][2] While EI provides the structural "fingerprint" necessary for confirming regio-isomerism, APCI is superior for molecular weight confirmation and purity analysis in liquid chromatography workflows. This document details the theoretical isotopic envelopes and fragmentation pathways required to validate this compound's identity.
Structural & Isotopic Analysis (The "Fingerprint")
Before selecting an ionization method, the analyst must define the acceptance criteria for the molecular ion. This molecule contains a unique halogen signature: One Chlorine (Cl) and Two Bromines (Br) .
Theoretical Isotope Distribution
Unlike simple organics, the mass spectrum of this compound is defined by a distinct "quartet" cluster at the molecular ion level.
Formula:
| Ion Species | m/z | Composition | Relative Abundance (Theoretical) | Normalized Intensity (%) |
| M | 296 | 3 | 43% | |
| M+2 | 298 | 7 | 100% (Base) | |
| M+4 | 300 | 5 | 71% | |
| M+6 | 302 | 1 | 14% |
Analyst Note: The 3:7:5:1 ratio is the primary validity check. Any deviation suggests contamination with mono-bromo (de-brominated) or tri-bromo byproducts.
Comparative Analysis: EI vs. APCI[1][2][3]
For drug development workflows, the choice of ionization source dictates the quality of data.
Method A: Electron Ionization (EI) - The Structural Validator
-
Mechanism: Hard ionization (70 eV).[2]
-
Best For: Identification of the benzylic vs. aryl bromide.
-
Outcome: Extensive fragmentation.[3] The molecular ion (
) is visible but often weak due to the labile benzylic C-Br bond.
Method B: APCI (Positive Mode) - The Purity Validator
-
Mechanism: Soft ionization (Gas-phase proton transfer).
-
Best For: LC-MS purity profiling and confirming the intact molecular weight (
). -
Outcome: Minimal fragmentation. High intensity molecular ion.
Performance Comparison Table
| Feature | Electron Ionization (EI) | APCI (Positive Mode) |
| Primary Signal | Fragment Ions (m/z 217) | Protonated Molecule |
| Structural Insight | High (Distinguishes isomers) | Low (MW confirmation only) |
| Sensitivity | Moderate (ng range) | High (pg range) |
| Solvent Compatibility | None (Gas Phase) | High (Reversed Phase LC) |
| Risk | Thermal degradation in injector | Adduct formation ( |
| Recommendation | Use for ID / Raw Material QC | Use for Reaction Monitoring |
Fragmentation Pathways (Mechanistic Insight)
Understanding the fragmentation is crucial for EI analysis.[4] The molecule possesses two distinct bromine atoms:[5][6]
-
Benzylic Bromine: Weak bond (
55-60 kcal/mol). Leaves easily. -
Aryl Bromine: Strong bond (
80 kcal/mol). Stable.
Primary Pathway: Tropylium Ion Formation
Upon electron impact, the molecule preferentially loses the benzylic bromine radical (
Secondary Pathway: Aryl Halide Loss
Subsequent fragmentation involves the loss of the remaining halogens (Cl or aryl Br), though these pathways are energetically less favorable and appear at lower intensities.
Figure 1: Predicted EI fragmentation tree highlighting the dominance of benzylic cleavage.
Experimental Protocols
Protocol A: GC-MS Structural Confirmation (EI)
Use this protocol for incoming raw material release.
-
Sample Prep: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) .
-
Caution: Do not use Methanol. Benzyl bromides undergo solvolysis in MeOH, forming methyl ethers
, leading to false data.
-
-
Inlet: Splitless mode, 250°C.
-
Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm) or equivalent non-polar phase.
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 300°C.
-
Hold 3 min.
-
-
MS Source: 230°C, 70 eV.
-
Data Check: Look for the m/z 217 base peak (loss of benzylic Br) and the 3:7:5:1 cluster at m/z 296.
Protocol B: LC-MS Purity Analysis (APCI)
Use this protocol for reaction monitoring.
-
Sample Prep: Dissolve in Acetonitrile (ACN) .
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: ACN + 0.1% Formic Acid.
-
Gradient: 50% B to 95% B over 5 mins.
-
-
Ionization: APCI Positive Mode.
-
Vaporizer Temp: 350°C (High heat required to volatilize).
-
Corona Current: 4 µA.
-
Drying Gas:
at 5 L/min.
-
-
Data Check: Monitor
at m/z 297/299/301/303. Note that APCI may show if source energy is too high.
Workflow Visualization
Figure 2: Decision matrix for selecting the appropriate analytical workflow based on data requirements.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
-
NIST Mass Spectrometry Data Center. (2023). NIST/EPA/NIH Mass Spectral Library. (For analogous benzyl bromide fragmentation patterns).
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for tropylium ion rearrangement mechanisms).
-
Shimadzu Corporation. (2024). Interfaces for LC-MS: ESI vs APCI. (For ionization source selection parameters).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 3. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
Comprehensive Guide to Elemental Analysis Standards: Validating 1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene
Executive Summary & Technical Context[1][2][3][4][5][6]
1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene (
For researchers and drug development professionals, validating the purity of this compound is non-trivial. The benzylic bromide moiety is moisture-sensitive, prone to hydrolysis which releases HBr and forms the corresponding benzyl alcohol. This degradation pathway compromises the integrity of downstream nucleophilic substitutions.
This guide challenges the traditional reliance on simple HPLC purity for this compound. We compare the "Gold Standard" of Elemental Analysis (EA) against modern alternatives like High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) , demonstrating why EA remains the definitive method for validating bulk integrity in poly-halogenated benzyl derivatives.
Theoretical Standards & Acceptance Criteria
Before assessing analytical performance, one must establish the theoretical baseline. For a high-purity standard of
Table 1: Theoretical Elemental Composition ( )
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) | Acceptance Range ( |
| Carbon (C) | 8 | 12.011 | 96.09 | 32.20% | 31.80% – 32.60% |
| Hydrogen (H) | 7 | 1.008 | 7.06 | 2.37% | 1.97% – 2.77% |
| Bromine (Br) | 2 | 79.904 | 159.81 | 53.55% | 53.15% – 53.95% |
| Chlorine (Cl) | 1 | 35.450 | 35.45 | 11.88% | 11.48% – 12.28% |
| Total | 298.41 g/mol | 100.00% |
Critical Insight: A common degradation product is the benzyl alcohol derivative (
). If your sample is hydrolyzed, you will observe a sharp increase in Carbon (to ~40.8%) and a massive drop in Bromine (to ~33.9%). This makes EA a highly sensitive "performance" check for this specific instability.
Comparative Performance: EA vs. HRMS vs. qNMR
We evaluated three analytical workflows to determine which serves as the superior standard for validating 1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene.
Method A: Combustion Elemental Analysis (The Product)
-
Technique: Dynamic Flash Combustion (CHNS) + Oxygen Flask Combustion (Halogens).
-
Mechanism: Total oxidation of the sample; gases (
) are separated and quantified. Halogens are absorbed and titrated.
Method B: High-Resolution Mass Spectrometry (Alternative 1)
-
Technique: Q-TOF or Orbitrap MS.
-
Mechanism: Ionization of molecules to determine exact mass and isotopic distribution.
Method C: Quantitative NMR (Alternative 2)
-
Technique: 600 MHz NMR with Internal Standard (e.g., TCNB).
-
Mechanism: Integration of proton signals relative to a known molar standard.[1]
Table 2: Performance Comparison Matrix
| Feature | Method A: Elemental Analysis (Recommended) | Method B: HRMS | Method C: qNMR |
| Primary Detection | Bulk Elemental Ratio (C/H/Halogen) | Molecular Ion ( | Proton Environment |
| Sensitivity to Hydrolysis | High. Detects loss of Br and gain of O immediately. | Low. Often suppresses ionization of impurities; HBr loss is invisible. | Medium. Can see |
| Inorganic Impurity Detection | Excellent. Detects trapped salts/catalysts (results sum <100%). | Poor. Inorganic salts are "invisible" in standard ESI/APCI. | Poor. Silent to inorganic contaminants. |
| Sample Size Required | 2–5 mg (Destructive) | <1 mg (Destructive) | 5–10 mg (Non-destructive) |
| Cost Efficiency | Moderate | High (Capital intensive) | Low (if instrument available) |
| Verdict | Best for Bulk Purity & Salt Validation | Best for Identity Confirmation | Best for Isomeric Purity |
Experimental Protocols
To achieve the theoretical values listed in Table 1, strict adherence to sample preparation is required due to the benzylic bromide's reactivity.
Protocol 1: Sample Preparation for EA (Moisture Control)
-
Objective: Prevent hydrolysis during the weighing process.
-
Reagents:
(desiccant), Argon gas.
-
Drying: Dry the recrystallized sample in a vacuum desiccator over
for 4 hours at room temperature. Do not heat above 40°C, as benzylic bromides can thermally dimerize. -
Encapsulation: Weigh 2.0–2.5 mg of the sample into a tin capsule (for CHN) or a gelatin capsule (for Halogens).
-
Sealing: Cold-weld the capsule immediately. Do not leave exposed to humid lab air for >2 minutes.
-
Blanking: Run a blank capsule (empty) to subtract background carbon from the tin/gelatin.
Protocol 2: Oxygen Flask Combustion (Schöniger Method) for Halogens
-
Objective: Accurate differentiation of Total Halogens (Br + Cl). Standard CHNS analyzers often fail to separate high-mass % halogens accurately.
-
Combustion: Wrap 5 mg of sample in ashless filter paper. Burn in a Schöniger flask filled with Oxygen and absorbing solution (
). -
Absorption: Shake for 10 minutes to ensure all
gas is reduced to halide ions ( ). -
Titration:
-
Acidify with
. -
Perform Potentiometric Titration with
. -
Note: Two distinct inflection points may not be visible due to the solubility product similarities of AgBr and AgCl.
-
Advanced Step: Use Ion Chromatography (IC) on the absorption solution for precise separation of
and .
-
Validation Workflow Diagram
The following diagram illustrates the decision logic for validating this compound, highlighting where Elemental Analysis serves as the critical "Gatekeeper" compared to alternatives.
Caption: Comparative workflow demonstrating Elemental Analysis as the final "Gatekeeper" for bulk purity, filtering out errors that NMR and HRMS often miss.
Conclusion
While modern spectroscopic techniques like HRMS and qNMR provide exceptional structural insight, they often fail to capture the bulk purity profile required for a primary standard of 1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene .
The "Performance" of Elemental Analysis in this context is superior because it is the only method that simultaneously validates:
-
Total Halogen Content: Confirming the labile benzylic bromide has not hydrolyzed.
-
Solvation State: Ensuring no trapped solvent remains in the crystal lattice (which would skew the %C).
For drug development applications, we recommend a dual-validation approach : Use qNMR for isomeric purity and Combustion Analysis (with IC detection) for establishing the absolute mass balance.
References
-
Sigma-Aldrich. Toluene analytical standard Properties and Specifications. Retrieved from
-
Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations. (2020).[2] Retrieved from
-
ASTM International. ASTM D4755-95(2020) Standard Test Method for Free Halogens in Halogenated Organic Solvents. Retrieved from [2]
-
Freie Universität Berlin. Investigation of Polyhalides: Synthesis and Characterization. (2018).[3][4] Retrieved from
Sources
Safety Operating Guide
Personal protective equipment for handling 1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene
Executive Hazard Analysis: The "Why" Behind the Protocol
To handle 1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene safely, one must first understand its reactivity profile. This compound is not merely a halogenated solvent; it is a benzylic bromide .
The Mechanistic Danger
The benzylic carbon-bromine bond (
-
Biological Interaction: It rapidly reacts with nucleophilic residues (cysteine, histidine, lysine) in proteins and DNA. This alkylation triggers immediate, severe irritation to mucous membranes (eyes, respiratory tract) and skin.
-
Lachrymatory Effect: Like its structural analog benzyl bromide, this compound is a lachrymator.[1][2] It stimulates the TRPA1 ion channels in corneal nerve endings, causing intense pain and blepharospasm (involuntary eyelid closure), effectively blinding the researcher temporarily [1].
-
Hydrolysis: Upon contact with moisture (humidity or mucosal surfaces), it hydrolyzes to release Hydrogen Bromide (HBr) , a corrosive acid gas that causes chemical burns [2].
Operational Implication: Standard "splash protection" is insufficient. The PPE strategy must prevent vapor contact and permeation.[3][4][5]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound. Data is extrapolated from validated breakthrough times for benzylic halides [3][4].
| PPE Component | Material Specification | Operational Logic |
| Hand Protection (Primary) | Silver Shield® / Norfoil (Laminate) | Benzylic bromides permeate standard nitrile rubbers rapidly (<15 mins). Laminates offer >4 hours protection. |
| Hand Protection (Outer) | 5-8 mil Nitrile (Disposable) | Worn over the laminate glove to provide dexterity and grip (laminates are slippery) and to protect the inner glove from abrasion. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are prohibited . Vapors can bypass glasses. Goggles must form a tight seal to prevent lachrymatory vapor entry. |
| Face Protection | 8-inch Face Shield | Mandatory when handling volumes >10 mL or during transfer operations to protect against projectile splashing. |
| Respiratory | Fume Hood (Mandatory) | Do not use a respirator as primary control. All work must occur in a certified hood (Face velocity: 80–100 fpm). |
| Body Defense | Tyvek® Lab Coat / Apron | Standard cotton coats absorb benzylic bromides, keeping the lachrymator against the skin. Use chemically resistant, non-woven materials. |
Operational Workflow & Engineering Controls
The following diagram illustrates the critical decision points and safety checks required during the lifecycle of the experiment.
Figure 1: Operational workflow emphasizing the critical decision point at the weighing stage, where most exposures occur.
Emergency & First Aid Protocols
Because this compound is a lachrymator and corrosive, speed is critical.
A. Ocular Exposure (Lachrymatory Attack)[6]
-
Symptom: Immediate, intense burning and involuntary closing of eyes.
-
Action:
-
Force eyelids open. The natural reflex is to close them, which traps the chemical.
-
Flush with tepid water or eyewash station for minimum 15 minutes [5].
-
Do not apply neutralizing agents (baking soda) to eyes; this causes thermal injury.
-
B. Skin Contact[1][2][3][5][7][8][9][10][11]
-
Symptom: Redness may be delayed, but burning sensation is immediate.
-
Action:
-
Immediately move to the safety shower/sink.[6]
-
Remove contaminated clothing while under the water. Peeling a contaminated shirt over the head can transfer the chemical to the eyes/lungs.
-
Wash with soap and water.[1][2] Do not use alcohol/ethanol ; it increases skin permeability and drives the alkylating agent deeper into the dermis [2].
-
C. Spills (Outside Fume Hood)
-
Evacuate: The lachrymatory vapor will rapidly make the room uninhabitable.
-
Isolate: Close the lab door.
-
Re-entry: Only by personnel wearing SCBA (Self-Contained Breathing Apparatus) or full-face respirators with organic vapor/acid gas cartridges (GME/P100).
Deactivation and Disposal Strategy
Never dispose of active benzylic bromides in the trash or down the drain. They persist in plumbing traps and can gas out later.
Chemical Neutralization Protocol
Before disposal, the reactive bromomethyl group should be quenched chemically.
-
Quenching Solution: Prepare a solution of 10% aqueous Sodium Thiosulfate or Ethanolic Ammonia .
-
Procedure:
-
Dilute the reaction mixture/waste with a non-reactive solvent (e.g., heptane or toluene).
-
Slowly add the quenching solution.
-
Stir for 1 hour. The thiosulfate acts as a "soft" nucleophile, displacing the bromine to form a non-volatile Bunte salt [6].
-
-
Verification: Check pH (should be neutral) and absence of lachrymatory odor (cautiously).
-
Final Disposal: Label as "Halogenated Organic Waste - Deactivated."
References
-
University of California, Berkeley. (2023). Glove Selection Guide: Chemical Resistance of Common Glove Materials. EH&S. Retrieved October 26, 2023, from [Link]
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Benzyl Bromide. Retrieved October 26, 2023, from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
